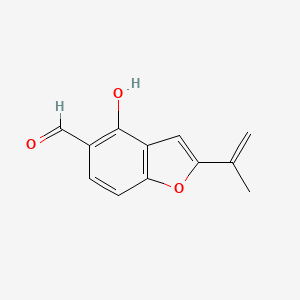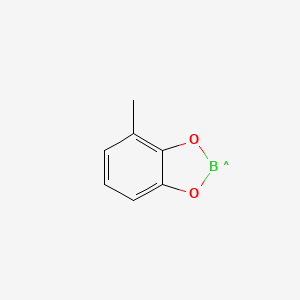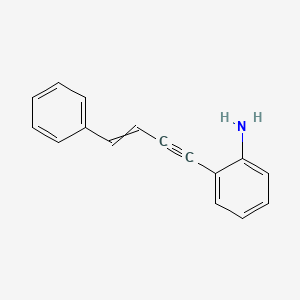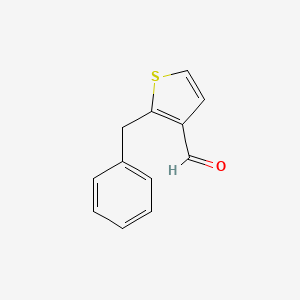
3-Ethyl-2-methylpent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylpent-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid with a double bond in its structure, making it an unsaturated compound. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the double bond. For instance, the reaction between 3-ethyl-2-methylbutanal and acetic anhydride under acidic conditions can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Ethyl-2-methylpent-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The double bond in the structure allows for potential interactions with unsaturated binding sites, affecting the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-pentenoic acid: Similar in structure but lacks the ethyl group.
3-Pentenoic acid: Lacks both the ethyl and methyl groups.
2-Ethyl-3-pentenoic acid: Similar but with different positioning of the ethyl group.
Uniqueness
3-Ethyl-2-methylpent-2-enoic acid is unique due to the presence of both ethyl and methyl groups, which influence its chemical properties and reactivity. These substituents can affect the compound’s steric and electronic environment, making it distinct from other similar compounds.
Propiedades
Número CAS |
136066-28-9 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-ethyl-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-7(5-2)6(3)8(9)10/h4-5H2,1-3H3,(H,9,10) |
Clave InChI |
IATSNLRWFOLGKU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)





![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)

